molecular formula C21H19ClN4O B2931196 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one CAS No. 946201-99-6

1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

Cat. No. B2931196
CAS RN: 946201-99-6
M. Wt: 378.86
InChI Key: ZCJWHLXUIRPHPV-UHFFFAOYSA-N
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Description

1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C21H19ClN4O and its molecular weight is 378.86. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Quinoxaline derivatives, including those similar in structure to the compound , have been studied for their effectiveness as corrosion inhibitors. One study explored quinoxaline-based propanones' ability to inhibit mild steel corrosion in an acidic environment. The compounds showed promising results, suggesting that 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one could similarly function as a corrosion inhibitor. This application is vital in industries where steel's durability is critical, such as in construction and manufacturing (Olasunkanmi & Ebenso, 2019).

Pharmaceutical Research

Quinoxaline derivatives are also significant in pharmaceutical research, with various studies highlighting their potential as therapeutic agents. For example, novel quinoxaline compounds have been synthesized and analyzed for their anticancer properties through docking studies against human proteins. This suggests that compounds like 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one could be explored for their potential medicinal benefits, including as anticancer agents (Abad et al., 2021).

Material Science and Engineering

In material science, quinoxaline derivatives have applications in developing new materials with specific properties. For instance, computational and experimental studies on similar compounds have led to insights into designing materials with desired corrosion resistance, electrical properties, or even pharmacological activities. This broad range of potential applications underscores the versatility of quinoxaline derivatives in scientific research (Saraswat & Yadav, 2020).

Antimicrobial and Mosquito Larvicidal Activity

Research has also delved into the antimicrobial and mosquito larvicidal activities of quinoxaline derivatives. These studies demonstrate the potential for compounds like 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one to serve as templates for developing new agents to combat microbial infections and control mosquito populations, which are vectors for many diseases (Rajanarendar et al., 2010).

properties

IUPAC Name

1-[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-13(2)21(27)26-20(12-18(25-26)14-3-6-16(22)7-4-14)15-5-8-17-19(11-15)24-10-9-23-17/h3-11,13,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJWHLXUIRPHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

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